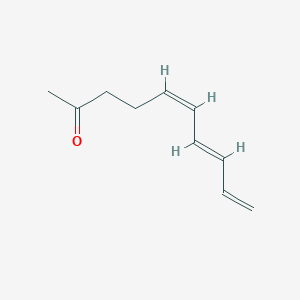
(5Z,7E,9)-decatrien-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sabinene is a naturally occurring bicyclic monoterpene with the molecular formula C₁₀H₁₆. It exists as two enantiomers, (+)-sabinene and (−)-sabinene. This compound is found in various plant essential oils and is known for its distinctive spicy and woody aroma. Sabinene is used in culinary spices, perfumes, and as a precursor for advanced biofuels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sabinene can be synthesized through both chemical and microbial methods. The chemical synthesis involves complex reactions due to its bicyclic structure. One established route involves the cyclization of geranyl pyrophosphate (GPP) catalyzed by sabinene synthase .
Industrial Production Methods: Microbial synthesis has gained attention as a sustainable production method. By engineering Escherichia coli or Saccharomyces cerevisiae with the necessary genes, sabinene can be produced from renewable carbon sources. This method involves the methylerythritol 4-phosphate (MEP) or mevalonate (MVA) pathway to produce the intermediates dimethylallyl pyrophosphate (DMAPP) and isopentenyl pyrophosphate (IPP), which are then converted to sabinene .
Análisis De Reacciones Químicas
Types of Reactions: Sabinene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Hydrogenation of sabinene can yield saturated hydrocarbons.
Substitution: Sabinene can participate in nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Major Products:
Oxidation: Sabinaketone, formaldehyde, acetone.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted monoterpenes.
Aplicaciones Científicas De Investigación
Sabinene has diverse applications across multiple fields:
Mecanismo De Acción
Sabinene exerts its effects through various molecular pathways. For instance, it inhibits the MAPK–MuRF-1 pathway, which is involved in preventing skeletal muscle atrophy . The compound’s anti-inflammatory properties are attributed to its ability to modulate inflammatory mediators and pathways .
Comparación Con Compuestos Similares
Limonene: Known for its citrus scent and used in cleaning products and cosmetics.
Pinene: Found in pine resin and used in fragrances and as a chemical intermediate.
Carene: Used in the synthesis of fragrances and as a potential biofuel component.
Sabinene’s uniqueness lies in its dual role as a flavoring agent and a potential biofuel precursor, making it a versatile and valuable compound in both scientific research and industrial applications .
Propiedades
Fórmula molecular |
C10H14O |
|---|---|
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
(5Z,7E)-deca-5,7,9-trien-2-one |
InChI |
InChI=1S/C10H14O/c1-3-4-5-6-7-8-9-10(2)11/h3-7H,1,8-9H2,2H3/b5-4+,7-6- |
Clave InChI |
YYXSUQQUWMLOOB-DEQVHDEQSA-N |
SMILES isomérico |
CC(=O)CC/C=C\C=C\C=C |
SMILES canónico |
CC(=O)CCC=CC=CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















